

Introduction to Propagermanium (Bis(2-carboxyethyl)germanium Sesquioxide)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propagermanium*

Cat. No.: B1678255

[Get Quote](#)

Propagermanium, also known as repagermanium or Ge-132, is a water-soluble organogermanium compound, chemically defined as a polymer of 3-oxygermylpropionic acid. [1] First synthesized in 1967, it has been investigated for various therapeutic properties, including immunomodulation and antiviral activity. In Japan, **propagermanium** is an approved therapeutic agent for chronic hepatitis B.[2][3]

A critical distinction in the toxicology of germanium-containing compounds is between organic forms, like **propagermanium**, and inorganic forms, such as germanium dioxide (GeO_2). Severe organ toxicity, particularly acute renal failure, has been documented after the ingestion of inorganic germanium compounds, which in some cases have been found as contaminants in **propagermanium** supplements.[3] In contrast, dedicated toxicological studies on pure **propagermanium** have consistently demonstrated a markedly different and more favorable safety profile.[3][4]

This guide provides a detailed overview of the foundational toxicology studies essential for characterizing the safety profile of **propagermanium**, framed from the perspective of preclinical drug development. We will explore the methodologies and rationale behind acute, chronic, and genetic toxicity assessments.

Table 1: Physicochemical Properties of **Propagermanium**

Property	Value	Source
CAS Registry Number	12758-40-6	[5]
Molecular Formula	(C ₆ H ₁₀ Ge ₂ O ₇) _n	[2]
Molecular Weight	339.42 (monomer)	[5]
Appearance	Colorless, crystalline powder	[5]
Solubility	1.09% in water at 20°C; Very soluble under alkaline conditions (>10% at pH 7.4)	[5]

| Stability | Stable in aqueous solutions at pH 2-12 |[\[5\]](#) |

Acute Toxicity Assessment

2.1 Rationale and Objective Acute toxicity studies are the initial step in a toxicological evaluation, designed to determine the potential adverse effects of a substance after a single, high-dose exposure.[\[6\]](#) The primary objective is to determine the median lethal dose (LD₅₀), which is the dose required to cause mortality in 50% of a test population.[\[4\]](#) This value provides a quantitative measure of acute toxicity and is crucial for classifying the substance and guiding dose selection for subsequent, longer-term studies.

2.2 Findings for **Propagermanium** Propagermanium exhibits a very low order of acute toxicity. Published data consistently show high LD₅₀ values, indicating that a large amount of the substance is required to cause mortality.

Table 2: Acute Toxicity of **Propagermanium** (LD₅₀ Values)

Species	Administration Route	LD ₅₀ Value	Source
Mouse	Oral	> 6,300 mg/kg	[4]
Rat	Oral	> 10,000 mg/kg	[4]
Mouse	Intraperitoneal (i.p.)	2,800 mg/kg	[5]

| Rat | Intravenous (i.v.) | > 1,000 mg/kg |[\[4\]](#) |

2.3 Standard Experimental Protocol: Acute Oral Toxicity (OECD 423) While original study protocols are proprietary, a standard acute oral toxicity study would follow a guideline such as OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

Step-by-Step Methodology:

- Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive, are used.
- Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
- Fasting: Animals are fasted overnight prior to dosing to promote absorption.
- Dose Administration: A single dose of **propagermanium**, dissolved in an appropriate vehicle (e.g., water), is administered by oral gavage. The study uses a stepwise procedure with a small number of animals per step.
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

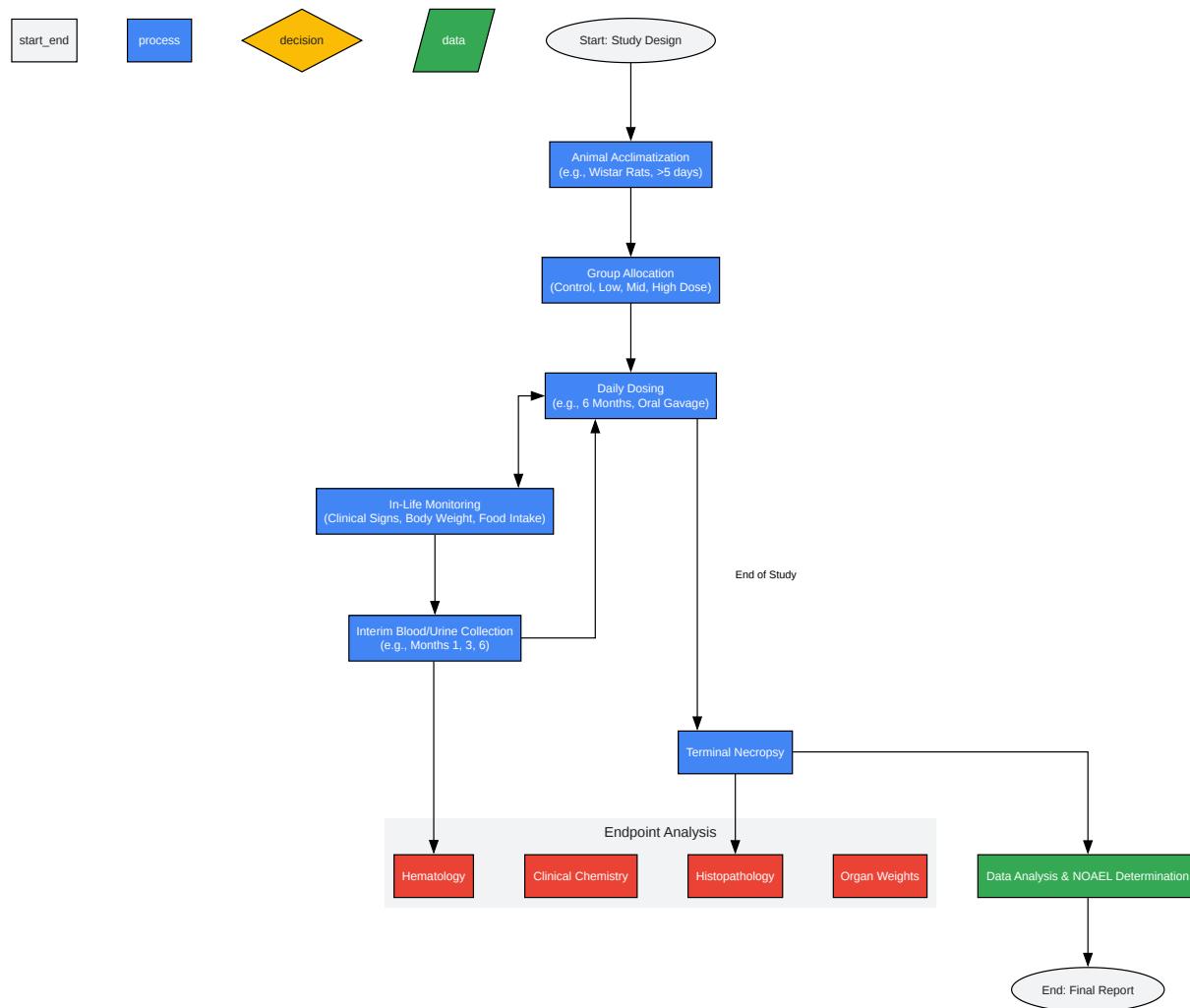
Subacute and Chronic Repeated-Dose Toxicity Studies

3.1 Rationale and Objective Chronic toxicity studies are essential for evaluating the safety of a drug intended for long-term human use.[\[7\]](#) These studies involve repeated administration of the test substance over an extended period (e.g., 28 days, 90 days, or 6 months) to characterize the dose-response relationship and identify potential target organs of toxicity.[\[8\]](#) A key objective is to determine the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no substance-related adverse findings are observed.[\[6\]](#)

3.2 Findings for **Propagermanium** Long-term studies in multiple species have substantiated the low toxicity of **propagermanium** upon repeated administration.

- A 6-month study in rats showed no toxicity at an oral dose of 3,000 mg/kg.[4]
- A 6-month study in dogs showed no toxicity at an intravenous dose of 500 mg/kg.[4]
- A 24-week study in Wistar rats demonstrated no toxic effects or renal histological abnormalities at 120 mg/kg/day. This same study showed that **propagermanium** was virtually all excreted unchanged via urine within 72 hours and did not accumulate in any specific organ.[4]
- In a study on diabetic rats, **propagermanium** treatment did not exhibit any hepatic or renal toxicity, and in fact, significantly reduced blood urea nitrogen levels.[1]

3.3 Experimental Workflow and Key Methodologies The design of a chronic toxicity study is a comprehensive undertaking involving continuous monitoring of various physiological and pathological parameters.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a 6-month chronic oral toxicity study.

Table 3: Key Monitoring Parameters in Repeated-Dose Toxicity Studies

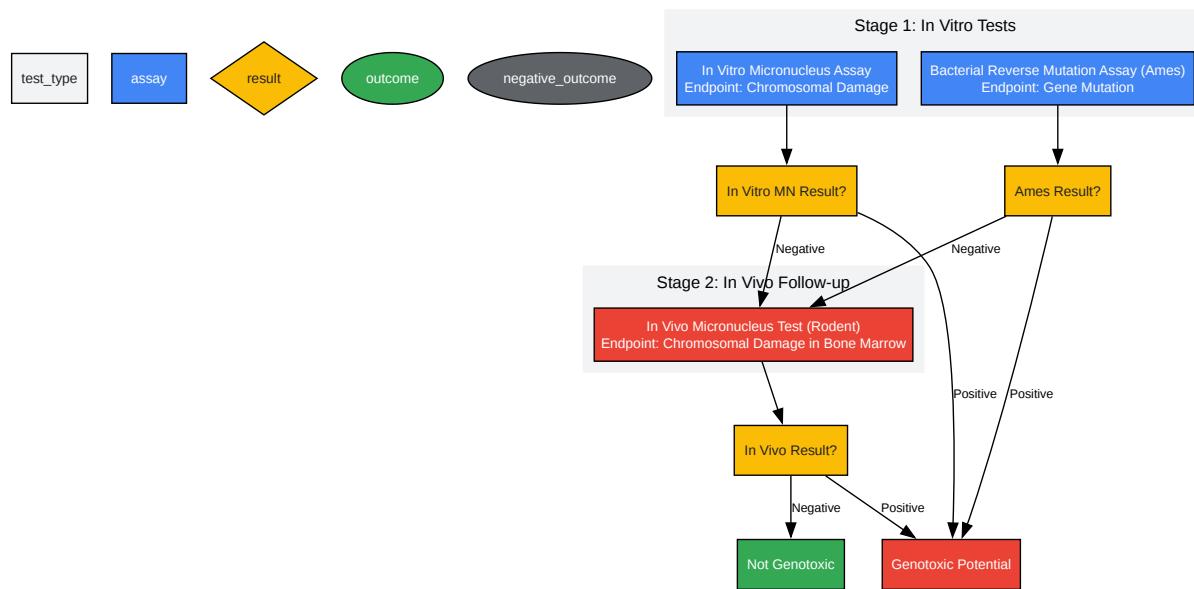
Parameter Category	Specific Endpoints	Rationale
Clinical Observations	Morbidity, mortality, behavioral changes, physical appearance	To detect overt signs of toxicity.
Body Weight & Food	Body weight, food/water consumption	Sensitive indicators of general health and toxicity.
Hematology	Red/white blood cell counts, hemoglobin, platelets	To assess effects on blood cell formation and immune function.
Clinical Chemistry	ALT, AST, BUN, creatinine, electrolytes	To evaluate the function of the liver, kidneys, and other major organs.
Urinalysis	pH, protein, glucose, ketones, sediment	To provide an additional, non-invasive assessment of kidney function.

| Pathology | Gross necropsy, organ weights, histopathology | To identify macroscopic and microscopic changes in tissues and organs. |

Genotoxicity Assessment

4.1 Rationale and Objective Genotoxicity assays are designed to detect substances that can induce damage to genetic material (DNA) through various mechanisms.[\[9\]](#) A positive finding can indicate a potential for carcinogenicity or heritable diseases.[\[10\]](#) Regulatory agencies require a standard battery of tests to assess different genotoxic endpoints, as no single assay can detect all relevant mechanisms.[\[11\]](#)[\[12\]](#)

4.2 Standard Testing Battery and Findings for **Propagermanium** Although specific study reports are not publicly detailed, **propagermanium** is widely considered to be non-genotoxic. A standard assessment would involve a tiered approach as outlined below.

[Click to download full resolution via product page](#)

Caption: Standard battery approach for genotoxicity assessment.

4.3 Key Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test):

- Principle: This test uses several strains of bacteria (e.g., *Salmonella typhimurium*) with mutations that render them unable to synthesize an essential amino acid (histidine). The assay detects if the test substance can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

- Methodology:
 - The tester strains are exposed to **propagermanium** at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
 - The mixture is plated on a minimal agar medium.
 - Plates are incubated for 48-72 hours.
 - A positive result is a significant, dose-related increase in the number of revertant colonies compared to the negative control. For **propagermanium**, a negative result is expected.

In Vivo Rodent Micronucleus Assay:

- Principle: This assay detects damage to chromosomes. A micronucleus is a small, extra nucleus formed from chromosome fragments or whole chromosomes that lag behind during cell division.
- Methodology:
 - Rodents (e.g., mice) are treated with **propagermanium**, typically via the clinical route of administration, at multiple dose levels.
 - At appropriate time intervals after dosing, bone marrow is extracted.
 - Immature red blood cells (polychromatic erythrocytes) are analyzed for the presence of micronuclei.
 - A positive result is a dose-related increase in the frequency of micronucleated cells. For **propagermanium**, a negative result is expected.

Reproductive/Developmental and Carcinogenicity Studies

5.1 Reproductive and Developmental Toxicity (DART) DART studies are required to identify any adverse effects on fertility, pregnancy, and fetal or postnatal development.[13][14] These are

guided by regulations like the ICH S5(R3) guideline.[14][15] While specific DART study data for **propagermanium** is not widely published, a comprehensive program would assess effects on male and female fertility, embryo-fetal development, and pre- and postnatal development. Given the low toxicity in other studies, significant DART findings would be unlikely.

5.2 Carcinogenicity Carcinogenicity studies, typically 2-year bioassays in rodents, are conducted to assess the tumorigenic potential of a drug after lifetime exposure.[16][17] The requirement for these studies is based on factors like the duration of clinical use, patient population, and findings from genotoxicity studies. Since **propagermanium** is not genotoxic, the concern for it being a genotoxic carcinogen is low. However, long-term clinical use would typically warrant a full carcinogenicity assessment.

Pharmacokinetics and Synthesis of Safety Profile

Pharmacokinetics: Following oral administration, **propagermanium** has an absorption rate of about 30%. It is rapidly excreted, largely unmetabolized, in the urine and does not accumulate in tissues.[2][4]

Overall Safety Profile: The initial toxicology studies of **propagermanium** consistently establish a high margin of safety.

- **Low Acute Toxicity:** Very high LD50 values indicate a low risk from acute overdose.[4]
- **No Significant Chronic Toxicity:** Repeated-dose studies of up to 6 months in rats and dogs revealed no significant target organ toxicity at high dose levels.[4]
- **Absence of Genotoxicity:** The compound is considered non-mutagenic and non-clastogenic.
- **Favorable Human Data:** Phase I clinical trials in humans found no dose-limiting toxicities, with only minor adverse events reported.[18]

Conclusion for Drug Development: From a drug development standpoint, the toxicological profile of **propagermanium** is highly favorable. The key challenge in its public perception and regulatory status in some regions stems from its historical association with toxic inorganic germanium contaminants.[2] For development professionals, it is imperative to ensure and document the purity of the compound, as the data on pure **propagermanium** clearly supports

a low risk of toxicity. The initial studies provide a strong foundation for its safety, distinguishing it as a compound with a well-tolerated profile suitable for therapeutic use.

References

- NAFKAM. (2020, September 15). **Propagermanium**.
- Propagermanium**. (n.d.). In ChemIDplus.
- CAM Cancer. (2020, September 15). **Propagermanium**.
- Patsnap Synapse. (2024, July 17). What is the mechanism of **Propagermanium**?
- Yokochi, S., Hashimoto, H., Ishiwata, Y., Shimokawa, H., Haino, M., Terashima, Y., & Matsushima, K. (2001). An anti-inflammatory drug, **propagermanium**, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2. *Journal of Interferon & Cytokine Research*, 21(7), 525-532.
- Martín-Gari, M., et al. (2024). **Propagermanium** as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes. MDPI.
- Germanium Sesquioxide Safety. (n.d.).
- Wang, A., et al. (2023). Reproductive and developmental toxicity of plant growth regulators in humans and animals. *Pesticide Biochemistry and Physiology*, 196, 105640.
- Patsnap Synapse. (2024, June 14). What is **Propagermanium** used for?
- Usui, T., et al. (2021). Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays. *Journal of Toxicologic Pathology*, 34(3), 225-236.
- Onodera, Y., et al. (2020). Phase I dose-escalation trial to repurpose **propagermanium**, an oral CCL2 inhibitor, in patients with breast cancer. *Cancer Science*, 111(4), 1388-1396.
- Onodera, Y., et al. (2020). Phase I dose-escalation trial to repurpose **propagermanium**, an oral CCL2 inhibitor, in patients with breast cancer. *Cancer Science*, 111(4), 1388-1396.
- Frame, S. R., et al. (2018). Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats. *Toxicology and Applied Pharmacology*, 355, 1-13.
- Liu, Q., et al. (2019). **Propagermanium**, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia. *International Immunopharmacology*, 70, 331-339.
- Kim, H. S., & Kim, B. H. (2019). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. *Journal of Cancer Prevention*, 24(1), 19-28.
- ClinicalTrials.gov. (n.d.). Safety and Effectiveness of **Propagermanium** in Diabetic Kidney Disease Participants Receiving Irbesartan.
- Karamertzanis, P. G., et al. (2024). A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications. *Frontiers in*

Oncology, 14.

- GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell mutagens.
- Vivotecnia. (n.d.). Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance.
- Ponti, J., et al. (2022). Assessing Genotoxicity of Ten Different Engineered Nanomaterials by the Novel Semi-Automated FADU Assay and the Alkaline Comet Assay. *Nanomaterials*, 12(2), 220.
- Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. *Mutation Research/Reviews in Mutation Research*, 681(2-3), 209-229.
- Parasuraman, S. (2011). Toxicological screening. *Journal of Pharmacology and Pharmacotherapyapeutics*, 2(2), 74-79.
- Chapin, R. E., & Stedman, D. B. (2016). Reproductive and developmental toxicity testing: Examination of the extended one-generation reproductive toxicity study guideline. *Current Opinion in Toxicology*, 1, 42-49.
- Leach, M. W. (2011). The role of early in vivo toxicity testing in drug discovery toxicology. *Expert Opinion on Drug Discovery*, 6(1), 1-3.
- Kumar, S., et al. (2014). Drug safety testing paradigm, current progress and future challenges: an overview. *Journal of Applied Toxicology*, 34(1), 1-13.
- Van der Laan, J. W., et al. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. *Nature Reviews Drug Discovery*, 22(2), 85-87.
- Aurigene Pharmaceutical Services. (n.d.). Toxicology.
- Phipps, K., et al. (2021). Reproductive and developmental toxicity screening study of an acetone extract of rosemary. *Regulatory Toxicology and Pharmacology*, 120, 104840.
- FDA. (2020). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry.
- Zydus Group. (2024). Pharmacokinetic, Safety, and Pharmacodynamic Profiles of Saroglitzazar Magnesium in Cholestatic Cirrhosis With Hepatic Impairment and Participants With Renal Impairment. *Clinical Pharmacology in Drug Development*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. nafkam.no [nafkam.no]
- 3. cam-cancer.org [cam-cancer.org]
- 4. germaniumsesquioxide.com [germaniumsesquioxide.com]
- 5. Propagermanium [drugfuture.com]
- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Genotoxicity of Ten Different Engineered Nanomaterials by the Novel Semi-Automated FADU Assay and the Alkaline Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. gov.uk [gov.uk]
- 13. Reproductive and developmental toxicity of plant growth regulators in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 15. fda.gov [fda.gov]
- 16. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
- 18. Phase I dose-escalation trial to repurpose propagermanium, an oral CCL2 inhibitor, in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction to Propagermanium (Bis(2-carboxyethyl)germanium Sesquioxide)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678255#initial-toxicology-studies-of-propagermanium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com